NaV1.1 Subtype Selectivity: A 6.2-Fold Difference Over the Closest Off-Target NaV Channel
Hm1a is a highly selective activator of the NaV1.1 sodium channel subtype over other NaV isoforms. In heterologous expression studies in *Xenopus* oocytes, Hm1a demonstrates an EC50 of 38 nM for inhibiting inactivation of hNaV1.1, while it exhibits substantially weaker effects on the closely related hNaV1.2 (EC50 = 236 nM) and hNaV1.3 (EC50 = 220 nM) . This results in a >6.2-fold selectivity window for NaV1.1 over NaV1.2 and >5.8-fold over NaV1.3. Furthermore, Hm1a does not significantly modulate hNaV1.4, hNaV1.5, hNaV1.6, hNaV1.7, or hNaV1.8 at concentrations up to 1 µM . This high degree of selectivity is critical for experiments aiming to isolate NaV1.1-specific contributions.
| Evidence Dimension | Potency (EC50 for inhibiting channel inactivation) |
|---|---|
| Target Compound Data | EC50 = 38 nM for hNaV1.1 |
| Comparator Or Baseline | hNaV1.2 (EC50 = 236 nM) and hNaV1.3 (EC50 = 220 nM) |
| Quantified Difference | >6.2-fold more potent on NaV1.1 vs. NaV1.2; >5.8-fold vs. NaV1.3 |
| Conditions | Heterologous expression in *Xenopus laevis* oocytes, whole-cell patch-clamp electrophysiology |
Why This Matters
This quantitative selectivity window ensures that experimental outcomes in native tissues or disease models can be confidently attributed to NaV1.1 modulation, minimizing confounding off-target effects that plague less selective tools.
